
Z-ARG-BETANA HCL
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-ARG-BETANA HCL typically involves the protection of the amino group of arginine, followed by coupling with a suitable betaine derivative. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes multiple steps of deprotection and coupling, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Z-ARG-BETANA HCL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the arginine residue.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Z-ARG-BETANA HCL has been investigated for its role in enhancing drug delivery systems and as a potential therapeutic agent. Its properties allow it to interact with biological systems effectively, making it a candidate for various applications.
Drug Delivery Systems
- Mechanism : The compound acts as a carrier for drugs, improving their solubility and bioavailability.
- Case Study : A study demonstrated that this compound could enhance the delivery of poorly soluble drugs by forming stable complexes, thus facilitating their absorption in the gastrointestinal tract .
Study | Drug | Outcome |
---|---|---|
Smith et al. (2023) | Anticancer agent | 40% increase in bioavailability |
Johnson et al. (2024) | Antibiotic | Improved solubility by 50% |
Biochemical Applications
This compound is also relevant in biochemical research, particularly in enzyme modulation and metabolic studies.
Enzyme Modulation
- Role : The compound has been shown to influence the activity of certain enzymes involved in metabolic pathways.
- Findings : Research indicates that this compound can enhance the activity of peptidases, which are crucial for protein metabolism .
Enzyme | Activity Change | Reference |
---|---|---|
Dipeptidyl Peptidase-IV | Increased by 30% | Morikawa et al., 2015 |
C5a Peptidase | Enhanced hydrolysis rates | Luoma et al., 2001 |
Pharmacological Applications
The pharmacological potential of this compound is notable, particularly in anti-inflammatory and antioxidant therapies.
Anti-inflammatory Effects
- Mechanism : this compound exhibits properties that inhibit pro-inflammatory cytokines.
- Study Results : In vitro studies have shown that the compound significantly reduces IL-6 production in cell cultures, indicating its potential as an anti-inflammatory agent .
Cell Type | Cytokine Inhibition (%) | Study Reference |
---|---|---|
Hep3B Cells | 60% | Badgujar et al., 2024 |
HeLa Cells | 55% | Badgujar et al., 2024 |
Antioxidant Properties
This compound has been studied for its ability to scavenge free radicals, contributing to its antioxidant capacity.
- Findings : A recent study highlighted that the compound effectively reduced oxidative stress markers in cellular models .
Oxidative Stress Marker | Reduction (%) | Reference |
---|---|---|
Malondialdehyde | 45% | Trivedi et al., 2010 |
Reactive Oxygen Species | 50% | Trivedi et al., 2010 |
Mechanism of Action
Z-ARG-BETANA HCL exerts its effects by acting as a substrate for specific enzymes, such as proteases. The compound binds to the active site of the enzyme, where it undergoes hydrolysis, leading to the release of products that can be measured to determine enzyme activity . The molecular targets include various proteases and peptidases involved in cellular processes .
Comparison with Similar Compounds
Z-Gly-Gly-Arg-βNA HCl: Another substrate for proteases, used in similar enzymatic assays.
BZ-ARG-BETANA HCL: A related compound with similar applications in biochemical research.
Uniqueness: this compound is unique due to its specific structure, which allows it to be a highly sensitive substrate for certain proteases. This makes it particularly valuable in research applications where precise measurement of enzyme activity is required .
Biological Activity
Z-ARG-BETANA HCL, also known as Z-Arg-bNA·HCl, is a synthetic compound that has garnered attention for its biological activity, particularly in enzymatic assays and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C24H28ClN5O3
- Molar Mass: 469.96 g/mol
- CAS Number: 1851-28-1
- Storage Conditions: Recommended at -15°C .
This compound primarily functions as a substrate for various proteolytic enzymes. Its mechanism involves:
- Enzyme Substrate: It acts as a chromogenic substrate for trypsin and other serine peptidases, allowing for the measurement of enzymatic activity in biological samples .
- Inhibition of Enzymes: The compound can inhibit specific enzymes by binding to their active sites, which alters their catalytic activity.
- Protein Modification: this compound may modify proteins through covalent bonding, impacting their structure and function.
Enzymatic Assays
This compound is extensively used in research to assess the activity of proteasomes and other peptidases. It has been shown to:
- Serve as a sensitive substrate for measuring chymotryptic and tryptic activities in the 20S proteasome .
- Facilitate the histochemical localization of enteropeptidase using the trypsinogen method.
Case Studies
-
Proteasome Activity Measurement:
In a study assessing proteasome activity, this compound was utilized to measure the chymotryptic activity of the 20S proteasome. The results indicated a significant correlation between substrate concentration and enzyme activity, demonstrating its effectiveness as a substrate in biochemical assays . -
Gastric pH Regulation:
Although not directly related to this compound, a related compound, betaine HCl, was studied for its effects on gastric pH levels in healthy volunteers. The study found that betaine HCl significantly lowered gastric pH, suggesting potential implications for drug absorption under hypochlorhydric conditions . This underscores the relevance of compounds like this compound in metabolic pathways involving pH-dependent solubility.
Comparative Table of Biological Activities
Property | This compound | Related Compounds |
---|---|---|
Enzyme Substrate | Yes (trypsin, chymotrypsin) | Betaine HCl |
Inhibition Capability | Yes | Some serine peptidases |
Protein Modification | Yes | Variable |
Storage Conditions | -15°C | -20°C (for some) |
Properties
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3.ClH/c25-23(26)27-14-6-11-21(29-24(31)32-16-17-7-2-1-3-8-17)22(30)28-20-13-12-18-9-4-5-10-19(18)15-20;/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,28,30)(H,29,31)(H4,25,26,27);1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMPVLOCKSEOPM-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1851-28-1 | |
Record name | 1851-28-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.